molecular formula C12H16BrNO2 B13580191 Ethyl (4-bromo-2-methylphenyl)alaninate

Ethyl (4-bromo-2-methylphenyl)alaninate

Katalognummer: B13580191
Molekulargewicht: 286.16 g/mol
InChI-Schlüssel: LRFUWOUVXGLJFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4-bromo-2-methylphenyl)alaninate is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol It is an ester derivative of alanine, where the ethyl group is attached to the carboxyl group of alanine, and the 4-bromo-2-methylphenyl group is attached to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate typically involves the esterification of alanine with ethyl alcohol in the presence of a suitable catalyst. One common method is the reaction of 4-bromo-2-methylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (4-bromo-2-methylphenyl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-bromo-2-methylphenylalanine.

    Reduction: Formation of ethyl (4-bromo-2-methylphenyl)alaninol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (4-bromo-2-methylphenyl)alaninate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Ethyl (4-bromo-2-methylphenyl)alaninate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Ethyl (4-bromo-2-methylphenyl)alaninate can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C12H16BrNO2

Molekulargewicht

286.16 g/mol

IUPAC-Name

ethyl 2-(4-bromo-2-methylanilino)propanoate

InChI

InChI=1S/C12H16BrNO2/c1-4-16-12(15)9(3)14-11-6-5-10(13)7-8(11)2/h5-7,9,14H,4H2,1-3H3

InChI-Schlüssel

LRFUWOUVXGLJFT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.